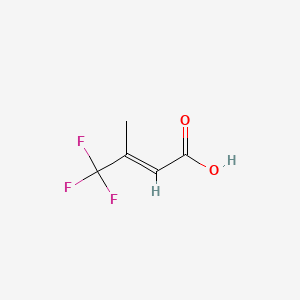

3-(Trifluoromethyl)crotonic acid

Description

The exact mass of the compound 4,4,4-Trifluoro-3-methyl-2-butenoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4,4,4-trifluoro-3-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O2/c1-3(2-4(9)10)5(6,7)8/h2H,1H3,(H,9,10)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRCTLYMABZQCS-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69056-67-3, 93404-33-2 | |

| Record name | 4,4,4-Trifluoro-3-methyl-2-butenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069056673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,4-Trifluoro-3-methyl-2-butenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Trifluoromethyl)crotonic acid CAS number

An In-depth Technical Guide to 3-(Trifluoromethyl)crotonic Acid for Advanced Research

This guide provides an in-depth exploration of this compound, a valuable fluorinated building block for researchers in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, and applications, with a focus on the scientific rationale behind its utility in modern drug development.

Compound Identification and Isomerism

This compound, also known as 4,4,4-trifluoro-3-methylbut-2-enoic acid, is an unsaturated carboxylic acid featuring a potent trifluoromethyl (CF₃) group. This moiety is critical to its function in modifying the properties of larger molecules. It is crucial to distinguish between the general compound and its specific stereoisomers, as they may be listed under different identifiers.

The most commonly referenced CAS number, 69056-67-3 , typically refers to the compound without specifying stereochemistry, though it is often supplied as the (E)-isomer.[1][2][3] The specific (E)-isomer, or trans-isomer, is assigned CAS Number 400-28-2 .[4]

| Identifier | Value | Source(s) |

| Primary CAS Number | 69056-67-3 | [1][2][3][5] |

| (E)-Isomer CAS Number | 400-28-2 | [4] |

| Molecular Formula | C₅H₅F₃O₂ | [1][3][6] |

| Molecular Weight | 154.09 g/mol | [1][3][6] |

| IUPAC Name | (2E)-4,4,4-trifluoro-3-methyl-2-butenoic acid | [2] |

| InChI Key | QRRCTLYMABZQCS-NSCUHMNNSA-N | [1] |

| Synonyms | beta-Trifluoromethylcrotonic acid, 3-(Trifluoromethyl)but-2-enoic acid | [1][2] |

Physicochemical Properties and the Influence of Fluorine

The physicochemical properties of this compound are largely dictated by the strong electron-withdrawing nature of the CF₃ group. This influence is fundamental to its application in research and development. There are some discrepancies in reported values for melting and boiling points across suppliers, which may be attributable to isomeric purity or measurement conditions.

| Property | Value | Source(s) |

| Appearance | White to pale yellow solid or fused solid | [7] |

| Melting Point | 28-30 °C | [6][8] |

| Boiling Point | 158-163 °C | [5][8] |

| Density | ~1.318 g/mL at 25 °C | [5][8] |

| pKa (Predicted) | 3.55 ± 0.10 | [1] |

The acidity of the carboxylic acid is notably increased compared to non-fluorinated crotonic acid (pKa ≈ 4.7). This is a direct consequence of the inductive effect of the CF₃ group, which stabilizes the carboxylate conjugate base. This enhanced acidity can be a critical parameter in designing interactions with biological targets.

The Role of the Trifluoromethyl Group in Drug Design

The trifluoromethyl group is a privileged moiety in medicinal chemistry, often referred to as a "super methyl" group.[9] Its incorporation into a lead compound can dramatically improve its drug-like properties.[10]

Causality of CF₃-Induced Property Enhancement:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug's half-life.

-

Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, a key factor for bioavailability and targeting intracellular proteins.[10]

-

Binding Affinity: The high electronegativity of the fluorine atoms can alter the electronic profile of a molecule, enabling new, favorable interactions (e.g., dipole-dipole, hydrogen bonding) with protein targets that are not possible with a simple methyl group.

-

Acidity/Basicity Modulation: As seen with this compound, the CF₃ group can fine-tune the pKa of nearby acidic or basic centers, which is crucial for optimizing solubility, receptor binding, and pharmacokinetic profiles.

Synthesis and Purification

Representative Experimental Protocol (HWE Approach)

Objective: To synthesize this compound via an HWE reaction followed by ester hydrolysis.

Step 1: Olefination

-

To a stirred, cooled (0 °C) suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF), add ethyl 2-(diethoxyphosphoryl)acetate (1.0 eq) dropwise under an inert atmosphere (N₂ or Ar).

-

Rationale: The strong base deprotonates the phosphonate ester to generate the reactive carbanion (HWE reagent). Anhydrous conditions are critical to prevent quenching the base and anion.

-

-

Allow the mixture to stir at 0 °C for 30 minutes, then slowly add 1,1,1-trifluoroacetone (1.0 eq).

-

Let the reaction warm to room temperature and stir for 12-18 hours until TLC or GC-MS analysis indicates consumption of the starting material.

-

Carefully quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude ethyl 3-(trifluoromethyl)crotonate.

Step 2: Saponification

-

Dissolve the crude ester in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Rationale: LiOH is a strong nucleophile that hydrolyzes the ethyl ester to the corresponding carboxylate salt.

-

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH ~2 with cold 1M HCl.

-

Rationale: Protonation of the carboxylate salt precipitates the desired carboxylic acid product.

-

-

Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Purification: The crude product can be purified by recrystallization or flash column chromatography. For crotonic acids, melt crystallization is also a viable, solvent-free purification technique.[11]

Spectroscopic and Analytical Data

Mass Spectrometry (Electron Ionization): The NIST WebBook provides the mass spectrum for this compound. Key fragments would be expected from the loss of the carboxylic acid group and fragmentation of the carbon backbone.[12]

NMR Spectroscopy (Predicted): While primary spectra are not published, the ¹H and ¹³C NMR spectra can be reliably predicted based on the structure and comparison to crotonic acid.

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet, expected far downfield (>10 ppm), due to its acidic nature.

-

Vinylic Proton (=CH-): A quartet, expected around 6.0-6.5 ppm. The signal will be shifted downfield from that in crotonic acid (~5.85 ppm) due to the deshielding effect of the CF₃ group and will show coupling to the methyl protons.

-

Methyl Protons (-CH₃): A doublet, expected around 2.0-2.5 ppm, coupled to the vinylic proton.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): Expected around 170-175 ppm.

-

Alkene Carbons (C=C): Two signals are expected. The carbon attached to the CF₃ group will be significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms. The other alkene carbon will be further downfield than in crotonic acid.

-

Trifluoromethyl Carbon (-CF₃): A distinct quartet with a large C-F coupling constant, typically observed around 120-130 ppm.

-

Methyl Carbon (-CH₃): An upfield signal, likely around 15-20 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorptions:

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of a carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C=C Stretch: A medium intensity band around 1650 cm⁻¹.

-

C-F Stretch: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region.

Safety, Handling, and Storage

This compound is a corrosive compound that requires careful handling to avoid personal exposure.[13]

Hazard Summary:

-

Health Hazards: Corrosive. Causes serious skin and eye burns.[13] May cause respiratory irritation.[14]

-

Physical Hazards: Combustible material.[6]

Standard Laboratory Handling Protocol

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[6]

-

Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

First Aid: In case of eye or skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][13] If inhaled, move to fresh air.[6]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its defining feature, the trifluoromethyl group, provides a powerful and predictable means to enhance the metabolic stability, lipophilicity, and binding characteristics of parent molecules. Understanding its chemical properties, synthesis, and safe handling procedures enables researchers to effectively leverage this building block in the creation of next-generation pharmaceuticals and advanced materials.

References

-

Fisher Scientific. This compound, 96%.

-

ChemicalBook. (E)-3-(Trifluoromethyl)crotonic acid.

-

Sigma-Aldrich. This compound.

-

Apollo Scientific. This compound Safety Data Sheet.

-

ChemicalBook. 69056-67-3(this compound) Product Description.

-

Chemsrc. This compound | CAS#:69056-67-3.

-

ChemicalBook. This compound | 69056-67-3.

-

Smolecule. Buy this compound | 69056-67-3.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - this compound.

-

NIST. 3-Trifluoromethylcrotonic acid.

-

Thermo Scientific Chemicals. This compound, 96% 5 g.

-

Fisher Scientific. SAFETY DATA SHEET - this compound.

-

Sigma-Aldrich. SAFETY DATA SHEET - trans-Crotonic acid.

-

Angene Chemical. Safety Data Sheet - Cis-3-(trifluoromethyl)crotonic acid.

-

ChemicalBook. This compound synthesis.

-

NIST. 3-Trifluoromethylcrotonic acid Mass Spectrum.

-

Tocris Bioscience. The Significance of Trifluoromethylated Compounds in Pharmaceutical Development.

-

CP Lab Safety. This compound, 250 mg, Reagent Grade.

-

Sigma-Aldrich. This compound AldrichCPR.

-

ResearchGate. Examples of active pharmaceutical ingredients containing heteroatom-CF3 fragments.

-

PubMed Central (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

-

ResearchGate. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

-

Google Patents. US4918225A - Process for the preparation of pure crotonic acids.

Sources

- 1. (E)-3-(Trifluoromethyl)crotonic acid CAS#: 400-28-2 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. This compound | 69056-67-3 [chemicalbook.com]

- 6. This compound | CAS: 69056-67-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. 69056-67-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0003381) [hmdb.ca]

- 9. Crotonic acid(107-93-7) 1H NMR spectrum [chemicalbook.com]

- 10. Crotonic Acid | C4H6O2 | CID 637090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Trifluoromethylcrotonic acid [webbook.nist.gov]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Crotonic acid(3724-65-0) 13C NMR [m.chemicalbook.com]

- 14. guidechem.com [guidechem.com]

An In-depth Technical Guide to (E)-4,4,4-trifluoro-3-methylbut-2-enoic acid: Properties, Synthesis, and Applications

(E)-4,4,4-trifluoro-3-methylbut-2-enoic acid , a fluorinated α,β-unsaturated carboxylic acid, is a molecule of significant interest in the fields of medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group imparts unique electronic properties and metabolic stability, making it a valuable building block for the synthesis of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, reactivity profile, and potential applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

(E)-4,4,4-trifluoro-3-methylbut-2-enoic acid is a solid at room temperature. The presence of the highly electronegative trifluoromethyl group significantly influences its chemical and physical characteristics.

Table 1: Physicochemical Properties of (E)-4,4,4-trifluoro-3-methylbut-2-enoic acid

| Property | Value | Source |

| Molecular Formula | C₅H₅F₃O₂ | [1] |

| Molecular Weight | 154.09 g/mol | [1] |

| CAS Number | 400-28-2 | [1] |

| Appearance | Powder or liquid | |

| Boiling Point | 80-84 °C | [2] |

| Density | 1.334±0.06 g/cm³ | [2] |

| Flash Point | 85.3±27.3 °C | [2] |

| pKa (Predicted) | 3.5 (approximated based on similar structures) | N/A |

| LogP (Predicted) | 1.5796 | [1] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show a quartet for the vinylic proton coupled to the trifluoromethyl group, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR would display signals for the carboxylic carbon, the two olefinic carbons (with the one attached to the CF₃ group showing a quartet due to C-F coupling), the methyl carbon, and the trifluoromethyl carbon (as a quartet).

-

¹⁹F NMR: A singlet is anticipated for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch, a C=C stretch, and strong C-F stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group and fragments related to the trifluoromethyl group.

Synthesis of (E)-4,4,4-trifluoro-3-methylbut-2-enoic acid

The synthesis of (E)-4,4,4-trifluoro-3-methylbut-2-enoic acid can be effectively achieved via the Horner-Wadsworth-Emmons (HWE) reaction . This olefination reaction is renowned for its high (E)-selectivity when using stabilized phosphonate ylides.[3] The HWE reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the facile removal of the phosphate byproduct.[4]

The logical workflow for the synthesis involves the reaction of a phosphonate ester with a trifluoromethyl ketone, followed by hydrolysis of the resulting ester to the carboxylic acid.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

This protocol is a representative procedure based on established methodologies for similar transformations.[2][3]

Step 1: Synthesis of Ethyl (E)-4,4,4-trifluoro-3-methylbut-2-enoate

-

Preparation of the Phosphonate Ylide:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) and anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethyl phosphonoacetate (1.0 eq.) dropwise via the dropping funnel.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases. This indicates the formation of the phosphonate ylide.

-

-

Olefination Reaction:

-

Cool the ylide solution back to 0 °C.

-

Add 1,1,1-trifluoroacetone (1.0 eq.) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl (E)-4,4,4-trifluoro-3-methylbut-2-enoate.

-

Step 2: Hydrolysis to (E)-4,4,4-trifluoro-3-methylbut-2-enoic acid

-

Saponification:

-

Dissolve the purified ethyl ester from Step 1 in a mixture of THF and water.

-

Add lithium hydroxide (or another suitable base, 1.5 eq.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

-

Work-up and Isolation:

-

Acidify the reaction mixture to pH ~2 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield (E)-4,4,4-trifluoro-3-methylbut-2-enoic acid. Further purification can be achieved by recrystallization if necessary.

-

Reactivity and Chemical Behavior

The reactivity of (E)-4,4,4-trifluoro-3-methylbut-2-enoic acid is dictated by the interplay of the carboxylic acid functionality, the α,β-unsaturated system, and the electron-withdrawing trifluoromethyl group.

-

Carboxylic Acid Reactivity: The carboxylic acid group can undergo standard transformations such as esterification and amidation to generate a variety of derivatives. The acidity of the carboxylic proton is enhanced by the electron-withdrawing trifluoromethyl group.

-

α,β-Unsaturated System: The double bond is activated towards nucleophilic attack at the β-position (Michael addition) due to the strong electron-withdrawing nature of both the carboxylic acid and the trifluoromethyl group. This makes the molecule a good Michael acceptor for various nucleophiles. The double bond can also participate in cycloaddition reactions.

-

Influence of the Trifluoromethyl Group: The CF₃ group is a powerful electron-withdrawing group that significantly impacts the molecule's reactivity. It increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.[5] Additionally, the CF₃ group enhances the metabolic stability of molecules into which it is incorporated by blocking potential sites of oxidation.[6]

Applications in Drug Discovery and Development

The unique properties conferred by the trifluoromethyl group make (E)-4,4,4-trifluoro-3-methylbut-2-enoic acid a valuable synthon in drug discovery. The incorporation of a trifluoromethyl group into a drug candidate can lead to:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group resistant to metabolic degradation.[6]

-

Increased Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[6]

-

Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can alter the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.

-

Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a drug's pharmacological profile.

This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications, including enzyme inhibitors and receptor modulators. Its α,β-unsaturated nature allows for its use as a covalent modifier in targeted drug design.

Safety and Handling

(E)-4,4,4-trifluoro-3-methylbut-2-enoic acid is classified as a corrosive substance that causes severe skin burns and eye damage.[6] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

(E)-4,4,4-trifluoro-3-methylbut-2-enoic acid is a versatile and valuable building block for the synthesis of fluorinated organic molecules. Its unique combination of a carboxylic acid, an activated double bond, and a trifluoromethyl group provides a platform for a wide range of chemical transformations. The insights into its properties, synthesis, and reactivity provided in this guide are intended to facilitate its application in the development of novel pharmaceuticals and functional materials. As the demand for sophisticated fluorinated compounds continues to grow, the importance of synthons like (E)-4,4,4-trifluoro-3-methylbut-2-enoic acid in both academic and industrial research is set to increase.

References

-

Substituent effects of the trifluoromethyl group on electrophilic additions to alkenes. Solvolysis of the trifluoromethyl group. Protonation of alkenes less basic than ethylene, .rho.+ values of deactivated styrenes, and reactivity-selectivity effects. Journal of the American Chemical Society. Available at: [Link]

-

4,4,4-Trifluoro-3-methyl-2-butenoic acid | C5H5F3O2 | CID 5708835. PubChem. Available at: [Link]

-

preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Organic Syntheses Procedure. Available at: [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4,4,4-Trifluoro-3-methyl-2-butenoic acid | C5H5F3O2 | CID 5708835 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(Trifluoromethyl)crotonic acid molecular weight

An In-Depth Technical Guide to 3-(Trifluoromethyl)crotonic Acid for Advanced Research and Development

Introduction

This compound is a fluorinated organic compound that has garnered significant attention as a versatile building block in various fields, most notably in medicinal chemistry and materials science. The presence of the trifluoromethyl (CF3) group imparts unique electronic and steric properties to the crotonic acid scaffold, making it a valuable synthon for creating complex molecules with enhanced biological activity and material characteristics. The strong electron-withdrawing nature of the CF3 group significantly influences the molecule's acidity, reactivity, and lipophilicity.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It aims to provide a detailed understanding of the physicochemical properties, synthesis, applications, analytical methods, and safety protocols associated with this compound, grounded in established scientific principles and field-proven insights.

Section 1: Molecular Characteristics and Physicochemical Properties

The unique attributes of this compound stem directly from its molecular structure. The trifluoromethyl group, a bioisostere for chlorine atoms and methyl groups, enhances metabolic stability and can improve pharmacokinetic profiles when incorporated into drug candidates.[1]

Key Identifiers and Properties

| Identifier | Value | Reference |

| Molecular Formula | C₅H₅F₃O₂ | [2][3][4][5][6] |

| Molecular Weight | 154.09 g/mol | [2][3][4][6][7] |

| CAS Number | 69056-67-3 | [2][5][6][7][8] |

| (E)-isomer CAS | 400-28-2 | [3] |

| IUPAC Name | (2E)-4,4,4-trifluoro-3-methyl-2-butenoic acid | [8][9] |

| Synonyms | beta-Trifluoromethylcrotonic acid, 3-(Trifluoromethyl)but-2-enoic acid | [2][8] |

Molecular Structure and Reactivity

The structure features a carboxylic acid group conjugated with a double bond, substituted with a methyl group and a highly electronegative trifluoromethyl group. This arrangement dictates its chemical behavior. The CF3 group's potent electron-withdrawing effect increases the acidity of the carboxylic proton compared to non-fluorinated crotonic acid.[4] This enhanced acidity makes it more reactive in nucleophilic substitution and esterification reactions.[4]

Caption: Molecular structure and the electron-withdrawing effect of the CF₃ group.

Physical Properties

The compound is typically a solid at room temperature.[10] Discrepancies in reported boiling points likely reflect measurements taken at different pressures.

| Property | Value | Reference |

| Appearance | Solid | [10] |

| Melting Point | 28-30 °C | [6][11] |

| Boiling Point | 158-163 °C (at atmospheric pressure) | [6][11] |

| 80-84 °C (at reduced pressure) | [3] | |

| Density | 1.318 g/mL at 25 °C | [6][11] |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of this compound can be accomplished through several routes. The choice of method often depends on the availability of starting materials and the desired scale of production. A prevalent strategy involves the introduction of the trifluoromethyl group onto a four-carbon backbone.

Generalized Synthetic Workflow

One common approach begins with a butenoic acid precursor, followed by a fluorination step.[4] The causality for this choice lies in the relative accessibility of butenoic acid derivatives and the efficiency of modern trifluoromethylation reagents.

Caption: A generalized workflow for the synthesis of this compound.

Illustrative Experimental Protocol (Ester Hydrolysis Route)

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: To a solution of ethyl 4,4,4-trifluoro-3-methylbut-2-enoate in a suitable solvent (e.g., ethanol/water mixture), add a stoichiometric excess of a base (e.g., sodium hydroxide).

-

Hydrolysis: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester is consumed. The base catalyzes the hydrolysis of the ester to the corresponding carboxylate salt.

-

Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with a strong acid (e.g., hydrochloric acid) to a pH of ~2. This protonates the carboxylate, precipitating the crude this compound.

-

Isolation: Isolate the crude product by filtration or solvent extraction.

-

Purification: Purify the crude acid by recrystallization from an appropriate solvent system or by distillation under reduced pressure to yield the final product of high purity.

Section 3: Applications in Drug Discovery and Development

The incorporation of a trifluoromethyl group is a cornerstone strategy in modern drug design.[12] It can profoundly alter a molecule's physicochemical properties to enhance its therapeutic potential.[1]

The Role of the CF₃ Group in Modulating Pharmacokinetics

-

Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased in-vivo half-life and improved bioavailability.[1]

-

Binding Affinity: The steric bulk and unique electronic nature of the CF₃ group can lead to stronger and more selective interactions with target proteins, improving the potency of a drug candidate.

Caption: Impact of the trifluoromethyl group on key drug development properties.

This building block is particularly valuable for synthesizing novel non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and other targeted therapies where improved pharmacokinetic properties are desired. A review of FDA-approved drugs over the last 20 years highlights the prevalence and success of incorporating the CF₃ group into therapeutic agents.[13][14]

Section 4: Analytical Methodologies for Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Will show characteristic signals for the vinyl proton, the methyl group protons, and the acidic proton of the carboxyl group. The chemical shift of the vinyl proton is influenced by the adjacent CF₃ group.[15]

-

¹⁹F NMR: Will exhibit a singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.

-

¹³C NMR: Will provide signals for the carbonyl carbon, the olefinic carbons, the methyl carbon, and the carbon of the CF₃ group, which will show a characteristic quartet due to C-F coupling.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak corresponding to its molecular weight (154.09 g/mol ) and distinct fragmentation patterns, including the loss of the carboxyl group and the CF₃ group.[5]

Chromatographic Purity Assessment

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for determining the purity of the compound and quantifying any impurities.

General GC-MS Protocol for Purity Analysis

This protocol outlines a general procedure for analyzing volatile organic compounds and should be validated for this specific analyte.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane). Derivatization (e.g., to a methyl ester) may be required to improve volatility and peak shape.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system, typically using a splitless injection mode to enhance sensitivity.[16][17]

-

Separation: Utilize a high-resolution fused silica capillary column to separate the analyte from any impurities based on their boiling points and interactions with the column's stationary phase.[17]

-

Detection & Analysis: The separated components are detected by the mass spectrometer. The identity of the main peak is confirmed by comparing its mass spectrum with a reference spectrum. Purity is calculated based on the relative peak areas.[5][17]

Caption: Workflow for purity analysis of this compound via GC-MS.

Section 5: Safety, Handling, and Storage

Due to its corrosive nature, proper safety protocols must be strictly followed when handling this compound.[18]

Hazard Identification

-

Primary Hazards: Corrosive. Causes severe skin burns and eye damage.[18] It is also classified as an irritant.[7]

-

Inhalation: May cause respiratory tract irritation.[19]

-

Ingestion: Harmful if swallowed. Do NOT induce vomiting.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[18][19] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

-

General Hygiene: Avoid all personal contact.[19] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[18][19]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong bases, oxidizing agents).[18][19] Keep containers tightly sealed to prevent moisture contact.[19]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound is a high-value chemical intermediate with properties that make it exceptionally useful in the rational design of new pharmaceuticals and advanced materials. Its defining feature, the trifluoromethyl group, provides a reliable handle for chemists to enhance molecular stability, modulate lipophilicity, and improve biological efficacy. A thorough understanding of its synthesis, reactivity, and handling requirements, as detailed in this guide, is crucial for leveraging its full potential in a safe and effective manner.

References

-

3-Trifluoromethylcrotonic acid. NIST WebBook. [Link]

-

This compound | CAS#:69056-67-3. Chemsrc. [Link]

-

Analytical Method Summaries. Various Sources. [Link]

-

ANALYTICAL METHOD SUMMARIES. Various Sources. [Link]

-

1H NMR spectra of crotonic acid 11 (a) and derivatives 8a (b), 8e (c) and 9a (d). ResearchGate. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 96% | Fisher Scientific [fishersci.ca]

- 3. (E)-3-(Trifluoromethyl)crotonic acid CAS#: 400-28-2 [m.chemicalbook.com]

- 4. Buy this compound | 69056-67-3 [smolecule.com]

- 5. 3-Trifluoromethylcrotonic acid [webbook.nist.gov]

- 6. This compound | 69056-67-3 [chemicalbook.com]

- 7. 69056-67-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound | 69056-67-3 [sigmaaldrich.com]

- 10. 3-(トリフルオロメチル)クロトン酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound | CAS#:69056-67-3 | Chemsrc [chemsrc.com]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Characterization of 3-(Trifluoromethyl)crotonic Acid: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trifluoromethyl)crotonic acid (CAS: 69056-67-3, Mol. Formula: C₅H₅F₃O₂) is a fluorinated organic building block with significant potential in medicinal chemistry and materials science. The incorporation of the trifluoromethyl (CF₃) group can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in drug design. Despite its commercial availability, a comprehensive, publicly accessible repository of its spectroscopic data is notably scarce. This guide serves as a robust framework for researchers, providing a predictive analysis of the expected spectroscopic signatures of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By grounding these predictions in the fundamental principles of spectroscopy and data from analogous structures, this document provides the critical insights and detailed experimental protocols necessary to confidently verify the identity, purity, and structure of this compound in a laboratory setting.

Molecular Structure and Predicted Spectroscopic Features

A thorough spectroscopic analysis begins with a foundational understanding of the molecule's structure. This compound is an α,β-unsaturated carboxylic acid. The molecule's stereochemistry is presumed to be the E-isomer ('trans') as is common for crotonic acid derivatives, though this should be confirmed experimentally.

The key structural features that will dictate the spectroscopic output are:

-

A carboxylic acid group (-COOH).

-

An alkene double bond (C=C) conjugated with the carbonyl.

-

A vinylic methyl group (-CH₃).

-

A trifluoromethyl group (-CF₃) attached to the double bond.

These features give rise to four unique carbon environments and three distinct proton environments (excluding the exchangeable carboxylic proton), which will be analyzed in the following sections.

Caption: Molecular structure with atoms numbered for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will be required for unambiguous characterization.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals, plus a broad, exchangeable signal for the carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet far downfield, typically in the range of δ 11.0-12.0 ppm .[1] Its chemical shift can be highly dependent on concentration and the solvent used. Shaking the sample with a drop of D₂O will cause this signal to disappear, confirming its assignment.

-

Vinylic Proton (=CH-): This proton (H²) is on an sp²-hybridized carbon and is deshielded by the adjacent carbonyl group. Its chemical shift is predicted to be in the region of δ 5.8-6.2 ppm . In crotonic acid, the analogous proton appears around δ 5.85 ppm.[2][3] The electron-withdrawing nature of the CF₃ group at the C³ position may shift this signal slightly. This signal is expected to be a quartet due to coupling with the methyl protons (⁴J, allylic coupling).

-

Methyl Protons (-CH₃): These protons (H⁴) are on an sp³-hybridized carbon but are attached to the double bond. They are expected to appear in the range of δ 1.9-2.2 ppm .[2] This signal should be a doublet due to allylic coupling to the single vinylic proton. A small, long-range coupling to the fluorine atoms (⁵JHF) might also cause slight broadening or a more complex splitting pattern (doublet of quartets), though this may not be resolved on lower-field instruments.

| Predicted Signal | Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Carboxylic Acid | 11.0 - 12.0 | broad singlet (br s) | N/A | -COOH |

| Vinylic Proton | 5.8 - 6.2 | quartet (q) | ⁴J(H,H) ≈ 1.5 - 2.5 Hz | =CH -COOH |

| Methyl Protons | 1.9 - 2.2 | doublet (d) | ⁴J(H,H) ≈ 1.5 - 2.5 Hz | =C-CH₃ |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show five signals, with the carbon attached to the fluorine atoms exhibiting a characteristic splitting pattern.

-

Carbonyl Carbon (-COOH): This carbon (C¹) is highly deshielded and will appear in the range of δ 165-170 ppm .[4]

-

Alkene Carbons (=C-): Two signals are expected. The carbon beta to the carbonyl (C³) will be further downfield than the alpha carbon (C²). The C³ carbon, being directly attached to the highly electronegative CF₃ group, will be significantly deshielded and is predicted to be around δ 135-145 ppm .[5] Furthermore, this signal will be split into a quartet by the three fluorine atoms (²JCF). The C² carbon is predicted to appear around δ 120-130 ppm .

-

Trifluoromethyl Carbon (-CF₃): This carbon is directly bonded to three fluorine atoms, causing a massive C-F coupling. The signal will be a large quartet with a coupling constant (¹JCF) of approximately 270-280 Hz.[6] Its chemical shift is expected in the region of δ 120-128 ppm .

-

Methyl Carbon (-CH₃): The methyl carbon (C⁴) is an sp³-hybridized carbon and will be the most upfield signal, predicted to be in the range of δ 18-25 ppm .

| Predicted Signal | Chemical Shift (δ, ppm) | Predicted Multiplicity (from C-F Coupling) | Assignment |

| Carbonyl | 165 - 170 | Singlet | C =O |

| Vinylic Carbon (β) | 135 - 145 | Quartet (²JCF) | =C -CF₃ |

| Vinylic Carbon (α) | 120 - 130 | Singlet or small quartet (³JCF) | =C H-COOH |

| Trifluoromethyl | 120 - 128 | Quartet (¹JCF ≈ 275 Hz) | -C F₃ |

| Methyl | 18 - 25 | Singlet or small quartet (³JCF) | -C H₃ |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is essential for confirming the presence of the trifluoromethyl group. As all three fluorine atoms are chemically equivalent, a single signal is expected.

-

Chemical Shift: For a CF₃ group attached to an sp² carbon, the chemical shift typically falls in the range of δ -60 to -70 ppm relative to CFCl₃ (δ 0 ppm).[7][8]

-

Multiplicity: In a proton-decoupled spectrum, the signal will be a sharp singlet . In a proton-coupled spectrum, it may show a complex pattern due to long-range coupling with the vinylic and methyl protons, but these couplings are often small.

Infrared (IR) Spectroscopy (Predicted)

Attenuated Total Reflectance (ATR) is the preferred method for acquiring an IR spectrum of this compound, as it requires minimal sample preparation.[9][10] The spectrum will be dominated by absorptions from the carboxylic acid and the fluorinated alkene.

-

O-H Stretch: A very broad and strong absorption from 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[11][12]

-

C-H Stretch: Absorptions from sp² and sp³ C-H stretching will appear just below and above 3000 cm⁻¹, respectively, but may be obscured by the broad O-H band.

-

C=O Stretch: A strong, sharp absorption between 1690-1715 cm⁻¹ is expected for the carbonyl stretch. Conjugation with the C=C bond lowers the frequency compared to a saturated carboxylic acid.[11]

-

C=C Stretch: A medium intensity band around 1640-1660 cm⁻¹ is expected for the alkene C=C stretch.[12]

-

C-F Stretches: The C-F bonds will produce very strong and intense absorptions in the fingerprint region, typically between 1100-1350 cm⁻¹ .[13][14] This region will likely contain multiple strong bands and is a key diagnostic feature for fluorinated compounds.

-

O-H Bend: A medium intensity band for the O-H bend is expected around 1400-1440 cm⁻¹ .[12]

Mass Spectrometry (MS)

The Electron Ionization (EI) mass spectrum provides information on the molecular weight and fragmentation patterns, which act as a molecular fingerprint.

-

Molecular Ion (M⁺•): The molecular weight is 154.09 g/mol . The molecular ion peak at m/z = 154 is expected but may be weak, which is common for carboxylic acids.[15]

-

Key Fragmentation Pathways:

-

Loss of •OH (M-17): Alpha-cleavage can lead to the loss of a hydroxyl radical, giving a peak at m/z = 137 .

-

Loss of •COOH (M-45): Loss of the entire carboxyl group as a radical is a common fragmentation pathway for carboxylic acids, resulting in a peak at m/z = 109 .[15]

-

Loss of •CF₃ (M-69): Cleavage of the strong C-CF₃ bond can lead to the loss of a trifluoromethyl radical, producing a significant peak at m/z = 85 . This fragment corresponds to the crotonic acid cation radical.

-

Analysis of the publicly available NIST mass spectrum confirms these predictions, showing characteristic peaks that align with these fragmentation patterns.

Standard Operating Protocols

To ensure high-quality, reproducible data, the following self-validating protocols should be followed.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Weigh 10-20 mg of this compound directly into a clean, dry vial.[16] Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

-

Filtration: Using a Pasteur pipette with a small, tight plug of glass wool, filter the solution directly into a clean 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

-

Referencing: Tetramethylsilane (TMS) should be used as an internal standard (0 ppm) for ¹H and ¹³C NMR in CDCl₃. For ¹⁹F NMR, an external reference or the instrument's internal lock frequency calibrated to a known standard (like CFCl₃) should be used.

-

Acquisition Parameters (¹H):

-

Set spectral width to cover a range of -2 to 14 ppm.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

Use a relaxation delay (d1) of at least 2 seconds.

-

-

Acquisition Parameters (¹³C):

-

Use proton-decoupled mode (e.g., zgpg30).

-

Set spectral width to cover 0 to 200 ppm.

-

Acquire a sufficient number of scans (e.g., 1024 or more) depending on concentration. A relaxation delay of 2-5 seconds is recommended.

-

-

Acquisition Parameters (¹⁹F):

-

Use proton-decoupled mode.

-

Set the spectral center and width appropriate for the expected chemical shift (e.g., centered at -65 ppm with a width of 20 ppm).

-

Acquire at least 32 scans.

-

Protocol 2: ATR-IR Spectroscopy

-

Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[9] Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of the solid this compound onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, even contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.[17]

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans co-added at a resolution of 4 cm⁻¹ provides excellent results.

-

Cleaning: After analysis, retract the pressure clamp, remove the bulk of the sample, and clean the crystal surface thoroughly with a solvent-moistened wipe.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Prepare a dilute solution of the sample in a volatile solvent like methanol or dichloromethane. Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, via Gas Chromatography (GC-MS).

-

Ionization: Use a standard electron energy of 70 eV for ionization. This standard energy ensures that fragmentation patterns are consistent and comparable to library data.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 200, to detect the molecular ion and all significant fragments.

-

Data Analysis: Identify the peak corresponding to the molecular ion (m/z 154). Analyze the lower mass fragments to confirm the predicted fragmentation pattern.

Integrated Characterization Workflow

A logical workflow ensures all necessary data is collected efficiently to provide a complete and unambiguous structural confirmation.

Caption: Integrated workflow for the spectroscopic confirmation of this compound.

Conclusion

References

-

[2] Filo. (2023). The two 1H NMR spectra shown here belong to crotonic acid (trans- CH_{3}C... Available at: [Link]

-

[18] University of California, Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. Available at: [Link]

-

[9] Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

-

[19] Sloop, J. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-10. Available at: [Link]

-

[7] Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

[13] Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link]

-

[3] ResearchGate. (n.d.). 1 H NMR spectra of crotonic acid 11 (a) and derivatives 8a (b), 8e (c) and 9a (d). Available at: [Link]

-

[20] Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]

-

[8] Steffen's Chemistry Pages. (n.d.). 19F chemical shifts. Available at: [Link]

-

University of Ottawa, NMR Facility. (n.d.). NMR Sample Preparation. Available at: [Link]

-

[21] University of Missouri, Department of Chemistry. (n.d.). NMR Sample Prepara-on. Available at: [Link]

-

[22] Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]

-

[14] NPTEL IIT Bombay. (2024). Lecture 32 : IR stretching frequencies for various functional groups. Available at: [Link]

-

[23] Process NMR Associates. (2015). Organic Acid Archives. Available at: [Link]

-

[24] Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

[10] Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Available at: [Link]

-

[16] Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]

-

[25] Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. Available at: [Link]

-

[26] Kwan, E. E. (2012). Lecture 3: Coupling Constants. Available at: [Link]

-

[17] PIKE Technologies. (n.d.). ATR – Theory and Applications. Available at: [Link]

-

[6] Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-410. Available at: [Link]

-

[27] PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Available at: [Link]

-

[28] YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Available at: [Link]

-

[29] Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Available at: [Link]

-

[30] SolutionInn. (2011). The two 1H NMR spectra shown here belong to crotonic acid. Available at: [Link]

-

[31] Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

[11] Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Available at: [Link]

-

[5] ResearchGate. (2006). (PDF) Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. Available at: [Link]

-

[32] Scribd. (n.d.). IR Spectrum Frequency Table. Available at: [Link]

-

[12] Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

[33] ResearchGate. (2007). Coupling of Protons with Fluorine Page. Available at: [Link]

-

[15] Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

[34] ResearchGate. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF. Available at: [Link]

-

[35] ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts | Download Table. Available at: [Link]

-

[36] Chegg.com. (2020). Solved Analyze the 'H NMR spectrum of methyl crotonate. Available at: [Link]

-

[4] Compound Interest. (2015). A guide to 13C NMR chemical shift values. Available at: [Link]

-

[1] Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

[37] Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Available at: [Link]

-

[38] Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The two 1H NMR spectra shown here belong to crotonic acid (trans- CH_{3}C.. [askfilo.com]

- 3. researchgate.net [researchgate.net]

- 4. compoundchem.com [compoundchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 9. agilent.com [agilent.com]

- 10. mt.com [mt.com]

- 11. Infrared Spectrometry [www2.chemistry.msu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. mmrc.caltech.edu [mmrc.caltech.edu]

- 18. 19F [nmr.chem.ucsb.edu]

- 19. dovepress.com [dovepress.com]

- 20. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 21. sites.bu.edu [sites.bu.edu]

- 22. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 23. process-nmr.com [process-nmr.com]

- 24. organomation.com [organomation.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. ekwan.github.io [ekwan.github.io]

- 27. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. m.youtube.com [m.youtube.com]

- 29. organicchemistrydata.org [organicchemistrydata.org]

- 30. [SOLVED] The two 1H NMR spectra shown here belong to crotonic acid | SolutionInn [solutioninn.com]

- 31. organicchemistrydata.org [organicchemistrydata.org]

- 32. scribd.com [scribd.com]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. Solved Analyze the 'H NMR spectrum of methyl crotonate. Use | Chegg.com [chegg.com]

- 37. organicchemistrydata.org [organicchemistrydata.org]

- 38. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR of 3-(Trifluoromethyl)crotonic Acid

Introduction

3-(Trifluoromethyl)crotonic acid is a fascinating small molecule for nuclear magnetic resonance (NMR) analysis, presenting an excellent opportunity to explore the interplay of proton (¹H) and fluorine (¹⁹F) nuclei within a conjugated system. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic environment of the molecule, leading to characteristic chemical shifts and coupling patterns. This guide provides a comprehensive overview of the predicted ¹H and ¹⁹F NMR spectra of this compound, delves into the theoretical underpinnings of the expected spectral features, and offers a robust experimental protocol for acquiring high-quality data. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and molecular characterization.

The structure of this compound, with the IUPAC name (E)-4,4,4-trifluoro-3-methylbut-2-enoic acid, is shown below:

Figure 1. Chemical structure of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit three distinct signals: a vinyl proton, a methyl group, and a carboxylic acid proton. The electron-withdrawing nature of both the trifluoromethyl and carboxylic acid groups will significantly deshield the vinyl proton.

-

Vinyl Proton (Hα): This proton is expected to appear as a quartet in the downfield region of the spectrum, likely between δ 6.0 and 7.0 ppm .[1][2][3][4] The downfield shift is a consequence of its position on a double bond and the cumulative electron-withdrawing effects of the adjacent trifluoromethyl and distant carboxylic acid groups. The multiplicity arises from a four-bond coupling (⁴J) to the three equivalent fluorine atoms of the trifluoromethyl group. Such long-range H-F couplings are well-documented and are typically in the range of 1-3 Hz.[5]

-

Methyl Protons (CH₃): The methyl protons are predicted to resonate as a quartet further upfield, likely in the range of δ 2.0 to 2.5 ppm .[2][6] This chemical shift is characteristic of a methyl group attached to an sp²-hybridized carbon.[6] The signal will be split into a quartet due to a four-bond coupling (⁴J) with the vinyl proton.

-

Carboxylic Acid Proton (COOH): The carboxylic acid proton is expected to be a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but typically appears far downfield, often above δ 10 ppm .

The predicted coupling relationships are visualized in the diagram below:

Diagram 1. Predicted ¹H-¹⁹F and ¹H-¹H coupling in this compound.

Predicted ¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum offers a highly sensitive and direct probe of the trifluoromethyl group. Due to the high natural abundance and gyromagnetic ratio of the ¹⁹F nucleus, this experiment can provide clear and unambiguous signals.[7][8]

-

Trifluoromethyl Group (CF₃): A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is predicted to be in the range of δ -60 to -75 ppm (relative to CFCl₃).[7][9][10][11] This range is characteristic for a CF₃ group attached to an sp²-hybridized carbon. The signal is anticipated to be a quartet due to the four-bond coupling (⁴J) to the vinyl proton. However, depending on the resolution, it may also appear as a singlet if the coupling is not resolved. The chemical shift of the CF₃ group is known to be sensitive to solvent effects, with more polar solvents potentially causing shifts in the resonance.[11]

Summary of Predicted NMR Data

The following table summarizes the predicted ¹H and ¹⁹F NMR spectral data for this compound.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 6.0 - 7.0 | Quartet | ⁴JHF ≈ 1-3 | Vinyl Hα |

| ¹H | 2.0 - 2.5 | Quartet | ⁴JHH | Methyl CH₃ |

| ¹H | > 10 | Broad Singlet | - | Carboxylic Acid COOH |

| ¹⁹F | -60 to -75 | Quartet | ⁴JFH ≈ 1-3 | Trifluoromethyl CF₃ |

Experimental Protocol

To obtain high-quality ¹H and ¹⁹F NMR spectra of this compound, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[12][13][14][15][16]

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹⁹F NMR into a clean, dry vial.[12][15]

-

Solvent Selection and Dissolution: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good starting point due to its ability to dissolve many organic compounds. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[13][15] Ensure the sample is fully dissolved; gentle vortexing may be required.

-

Filtration and Transfer: If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[15]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) for ¹H NMR (δ 0.00 ppm) or trifluorotoluene for ¹⁹F NMR (δ -63.72 ppm) can be added.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

Diagram 2. Step-by-step workflow for NMR sample preparation.

NMR Instrument Setup and Data Acquisition

The following are general acquisition parameters that may need to be optimized for the specific instrument being used.[17][18][19][20]

For ¹H NMR:

-

Insert Sample and Lock: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.

-

Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments) is suitable.

-

Number of Scans (NS): 8 to 16 scans should provide a good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.

-

Acquisition Time (AQ): 2-4 seconds to ensure good resolution.

-

Spectral Width (SW): A spectral width of 12-16 ppm centered around 6-8 ppm should cover all expected proton signals.

-

-

Receiver Gain: Adjust the receiver gain to avoid signal clipping.

-

Acquire Data: Start the acquisition.

For ¹⁹F NMR:

-

Tuning the Probe: Ensure the probe is properly tuned to the ¹⁹F frequency.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 with decoupling) is recommended to simplify the spectrum by removing H-F couplings. An initial coupled spectrum should also be acquired to observe the couplings.

-

Number of Scans (NS): 16 to 64 scans are usually adequate.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A wide spectral width of at least 200 ppm, centered around -70 ppm, is advisable to ensure the signal is captured.[7]

-

-

Receiver Gain: Adjust the receiver gain.

-

Acquire Data: Start the acquisition.

Data Processing and Analysis

The raw free induction decay (FID) data must be processed to generate the final spectrum.[21][22][23][24][25]

-

Fourier Transformation: Apply a Fourier transform to the FID to convert the time-domain data into the frequency domain.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the internal standard or the residual solvent peak.

-

Integration: Integrate the signals to determine the relative number of protons or fluorine atoms.

-

Peak Picking and Analysis: Identify the chemical shifts and multiplicities of each peak. Measure the coupling constants.

Conclusion

The ¹H and ¹⁹F NMR spectra of this compound are predicted to provide a wealth of structural information. The characteristic chemical shifts and coupling patterns, driven by the electronic effects of the trifluoromethyl and carboxylic acid groups, allow for a detailed and unambiguous assignment of the molecular structure. The protocols outlined in this guide provide a robust framework for obtaining high-quality experimental data, which can then be used to validate these predictions and gain deeper insights into the properties of this molecule. This comprehensive approach, combining theoretical prediction with practical experimental guidance, serves as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Scribd. NMR Data Processing Guide. [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. (2023-08-29). [Link]

-

Pardi, A., et al. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Institutes of Health. [Link]

-

Skinner, S. P., et al. NMR data processing, visualization, analysis and structure calculation with NMRFx. National Institutes of Health. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University College London. Sample Preparation. (2023-08-29). [Link]

-

The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. [Link]

-

Encyclopedia of Magnetic Resonance. NMR Data Processing. [Link]

-

UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

National Institutes of Health. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. [Link]

-

Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

-

Universidade de São Paulo. Chemical Shifts 1H-NMR. [Link]

-

IMSERC. TUTORIAL: 1D 1H-coupled 19F SPECTRUM. [Link]

-

Canadian Science Publishing. Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of. [Link]

-

OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. (2023-09-20). [Link]

-

organicChemGuide. 12.04 1H NMR Chemical Shifts. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

National Institutes of Health. Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. (2023-06-20). [Link]

-

University of California, San Diego. Fluorine NMR. [Link]

-

University of California, Los Angeles. NMR Chemical Shifts. [Link]

-

MathWorks. NMR Data Processing and Analysis. (2024-06-14). [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024-10-08). [Link]

-

Chemistry Department, NMR Facility. Optimized Default 1H Parameters. (2020-04-13). [Link]

-

OSTI.GOV. 1H-19F REDOR-Filtered NMR Spin Diffusion Measurements of Domain Size in Heterogeneous Polymers. [Link]

-

National Institutes of Health. 19F-centred NMR analysis of mono-fluorinated compounds. (2022-03-30). [Link]

-

Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. [Link]

-

ResearchGate. Chemical shifts of vinylic protons (5.3−5.9 ppm) for compounds 8 in.... [Link]

Sources

- 1. iq.usp.br [iq.usp.br]

- 2. organicchemistryguide.com [organicchemistryguide.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. biophysics.org [biophysics.org]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. dovepress.com [dovepress.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 14. organomation.com [organomation.com]

- 15. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 17. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]

- 18. TUTORIAL: 1D 1H-coupled 19F SPECTRUM [imserc.northwestern.edu]

- 19. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 20. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 21. scribd.com [scribd.com]

- 22. NMR data processing, visualization, analysis and structure calculation with NMRFx - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 24. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 25. mathworks.com [mathworks.com]

An In-depth Technical Guide to the Infrared Spectrum of 3-(Trifluoromethyl)crotonic Acid

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-(trifluoromethyl)crotonic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the molecule's vibrational spectroscopy, offers a detailed protocol for acquiring an experimental spectrum, and provides a thorough interpretation of the expected spectral features. Our approach is grounded in the principles of scientific integrity, providing not just procedural steps but the rationale behind them to ensure robust and reproducible results.

Introduction: The Molecular Landscape of this compound

This compound (CAS No. 69056-67-3) is a halogenated α,β-unsaturated carboxylic acid.[1][2][3][4][5][6][7] Its chemical structure, featuring a carboxylic acid group, a carbon-carbon double bond, and a trifluoromethyl group, imparts unique electronic and steric properties that are of significant interest in medicinal chemistry and materials science. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. This guide will elucidate how the specific structural motifs of this compound give rise to a characteristic and interpretable IR spectrum.

Caption: Figure 1: Chemical Structure of this compound

Theoretical Infrared Spectrum: A Predictive Analysis

The infrared spectrum of this compound can be predicted by dissecting the molecule into its constituent functional groups and considering the electronic effects at play. The key vibrational modes are associated with the carboxylic acid, the α,β-unsaturated system, and the trifluoromethyl group.

The Carboxylic Acid Moiety: A Tale of Two Vibrations

The carboxylic acid functional group gives rise to two of the most characteristic bands in the IR spectrum.[8][9][10][11]

-

O-H Stretching: Due to strong intermolecular hydrogen bonding, which leads to the formation of dimers, the O-H stretching vibration of a carboxylic acid appears as a very broad and intense absorption band.[8][10] This band is typically observed in the region of 3300-2500 cm⁻¹ .[8][10][11] Its breadth is a hallmark of the hydrogen-bonded network and can often obscure weaker C-H stretching vibrations in the same region.

-

C=O (Carbonyl) Stretching: The carbonyl group of a carboxylic acid exhibits a strong and sharp absorption. For a saturated aliphatic carboxylic acid, this band is typically found around 1710 cm⁻¹.[11] However, in this compound, the carbonyl is in conjugation with a carbon-carbon double bond. This conjugation delocalizes the π-electrons, slightly weakening the C=O bond and shifting its stretching frequency to a lower wavenumber.[12] Conversely, the strongly electron-withdrawing trifluoromethyl group will have an inductive effect, pulling electron density away from the carbonyl group and tending to increase the C=O bond order and its stretching frequency.[10] The interplay of these opposing effects makes the precise prediction challenging, but the C=O stretch is anticipated to appear in the range of 1725-1690 cm⁻¹ .

The α,β-Unsaturated System: Vibrations of the Alkene

The carbon-carbon double bond within the crotonic acid backbone also produces characteristic absorptions.

-